![molecular formula C14H32N3O3P B12562364 Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate CAS No. 144003-31-6](/img/structure/B12562364.png)
Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a triazacyclododecane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the triazacyclododecane moiety. . The reaction is carried out in a solvent mixture of water and ethanol, and the product is obtained with high regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphines .
Wissenschaftliche Forschungsanwendungen
Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it an effective chelating agent. This property is exploited in various applications, including metal ion sequestration and catalysis . Additionally, the triazacyclododecane ring can interact with biological macromolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Cyclam (1,4,8,11-tetraazacyclotetradecane): Similar to diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate, cyclam is a macrocyclic ligand used in coordination chemistry.
Diethyl phosphonate: A simpler organophosphorus compound used in various chemical reactions.
Uniqueness: this compound is unique due to the combination of the triazacyclododecane ring and the phosphonate group. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
144003-31-6 |
|---|---|
Molekularformel |
C14H32N3O3P |
Molekulargewicht |
321.40 g/mol |
IUPAC-Name |
1-(diethoxyphosphorylmethyl)-1,5,9-triazacyclododecane |
InChI |
InChI=1S/C14H32N3O3P/c1-3-19-21(18,20-4-2)14-17-12-6-10-15-8-5-9-16-11-7-13-17/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
RVUSERSKGBFCFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CN1CCCNCCCNCCC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


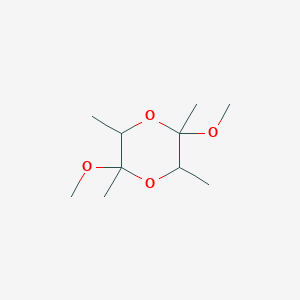
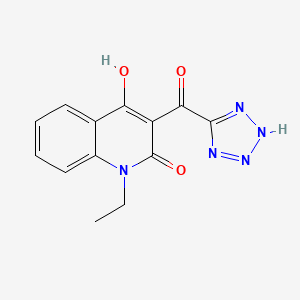
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
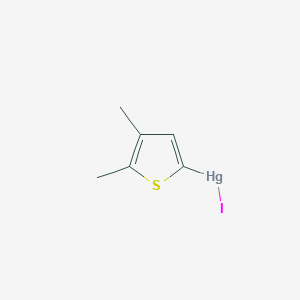
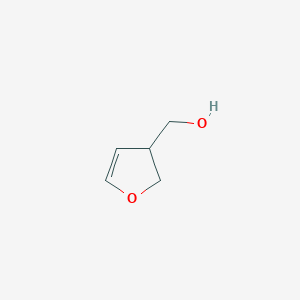

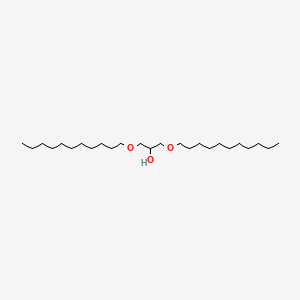
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
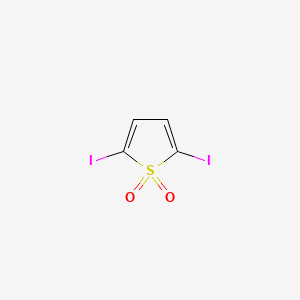
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
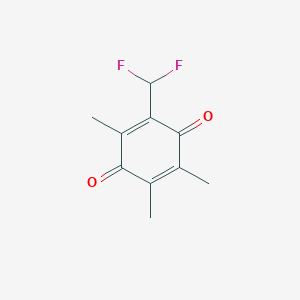
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
